

# molecular formula and weight of 2,3-Dimethyl-1-hexene

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1-hexene

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## Technical Guide: 2,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular properties of **2,3-Dimethyl-1-hexene**, a mono-unsaturated alkene. The information is presented to be a foundational resource for professionals requiring precise chemical data.

## Molecular and Physical Properties

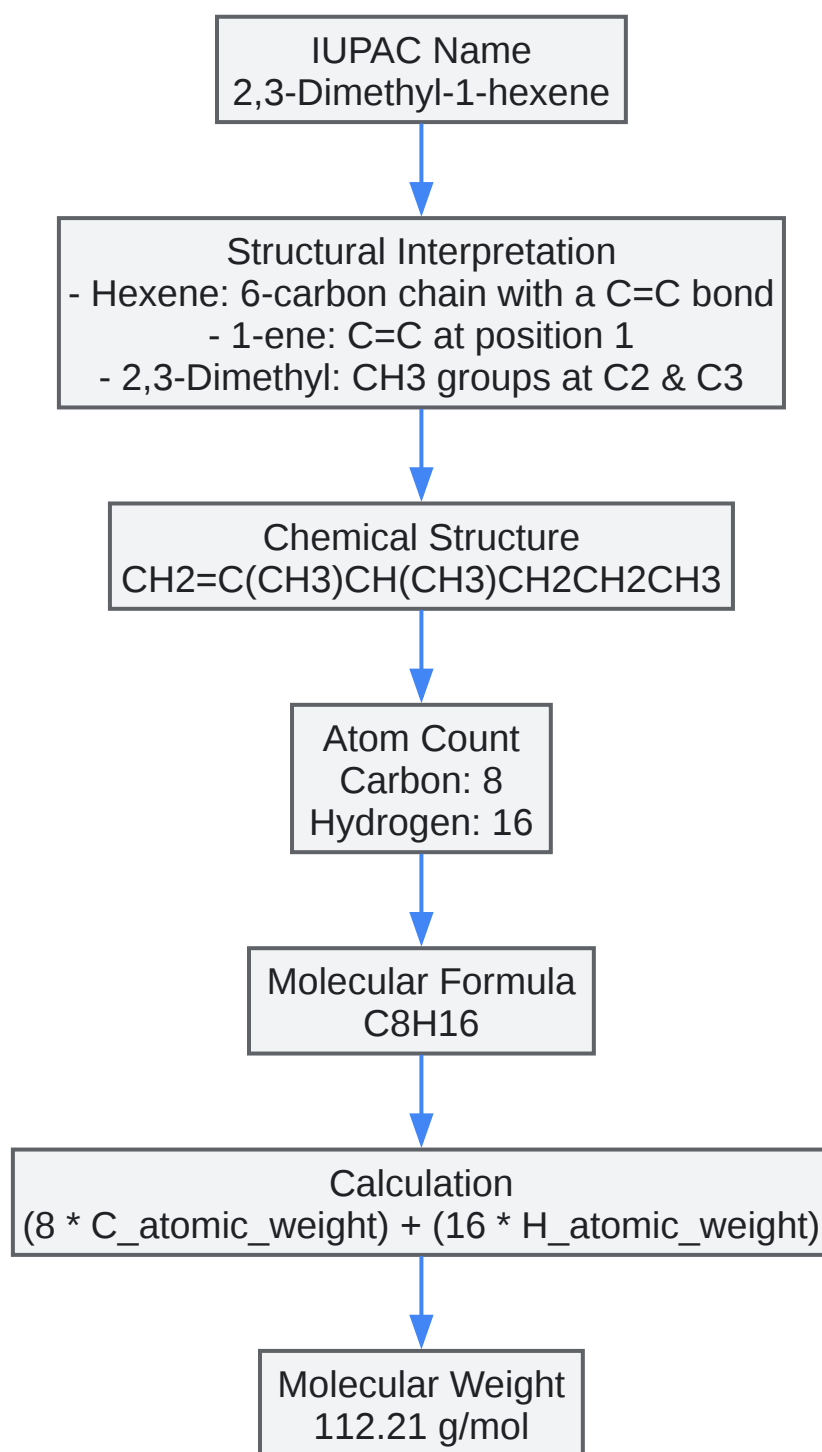
**2,3-Dimethyl-1-hexene** is a volatile organic compound belonging to the alkene family. Its core characteristics are summarized below.

### Data Presentation

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	112.21 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	112.125200510 Da	<a href="#">[6]</a>
CAS Registry Number	16746-86-4	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Logical Relationship of Chemical Properties

The IUPAC name "**2,3-Dimethyl-1-hexene**" directly informs its structure, which in turn determines its molecular formula and weight. The following diagram illustrates this logical workflow.



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Logical workflow from IUPAC name to molecular weight.

## Experimental Protocols

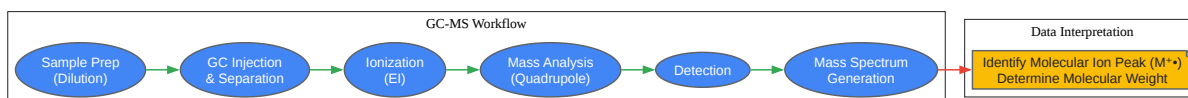
The determination of the molecular formula and weight for a volatile compound like **2,3-Dimethyl-1-hexene** is standardly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Molecular Weight Determination via GC-MS

- Sample Preparation: A dilute solution of **2,3-Dimethyl-1-hexene** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane). A known concentration may be used for quantitative analysis, though it is not strictly necessary for molecular weight determination.
- Gas Chromatography (GC) Separation:
  - A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
  - An inert carrier gas (typically helium or hydrogen) transports the vaporized sample onto a capillary column.
  - The column's stationary phase separates components of the sample based on their boiling points and affinities. For a pure sample of **2,3-Dimethyl-1-hexene**, this step ensures that only the compound of interest enters the mass spectrometer.
  - The oven temperature is programmed to ramp up, facilitating the elution of the compound from the column.
- Mass Spectrometry (MS) Analysis:
  - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. In EI, high-energy electrons bombard the molecule, dislodging an electron to create a positively charged molecular ion ( $M^{+\bullet}$ )[7].

- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of ions at each  $m/z$  value.
- Data Interpretation:
  - The resulting mass spectrum will display a plot of ion abundance versus  $m/z$ .
  - The peak with the highest  $m/z$  value typically corresponds to the molecular ion ( $M^{+\bullet}$ )[7]. For **2,3-Dimethyl-1-hexene**, this peak will be observed at an  $m/z$  of approximately 112.21.
  - Other peaks in the spectrum represent fragment ions, which can be used to elucidate the compound's structure. Alkenes show characteristic fragmentation patterns that can confirm the identity of the compound[7].

The following diagram outlines the experimental workflow for this protocol.



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Experimental workflow for GC-MS analysis.

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## References

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